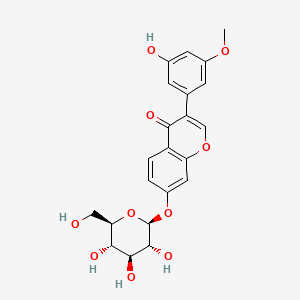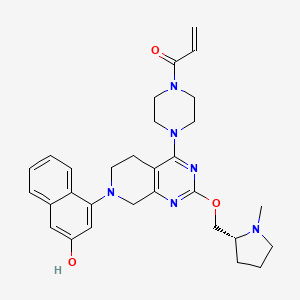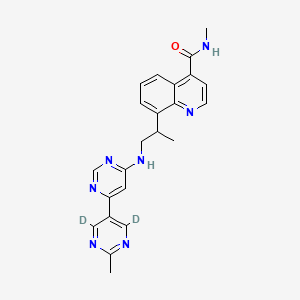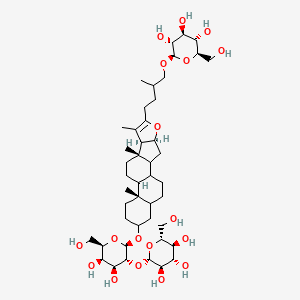
Propargyl-PEG11-acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propargyl-PEG11-acid is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. It is a heterobifunctional molecule, featuring a carboxylic acid group at one end and a propargyl group at the other. This compound is widely used in click chemistry, particularly in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, due to its alkyne functionality .
Preparation Methods
Synthetic Routes and Reaction Conditions
Propargyl-PEG11-acid can be synthesized through a series of chemical reactions involving the introduction of the propargyl group and the PEG chain. One common method involves the reaction of propargyl alcohol with a PEG derivative under specific conditions to form the desired compound. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
Propargyl-PEG11-acid undergoes various types of chemical reactions, including:
Click Chemistry Reactions: The compound readily participates in CuAAC reactions with azide-containing molecules to form triazoles.
Substitution Reactions: The propargyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Copper Catalysts: Used in CuAAC reactions to facilitate the formation of triazoles.
Azide Compounds: React with the propargyl group in click chemistry reactions.
Major Products Formed
Triazoles: Formed through CuAAC reactions with azide compounds.
Substituted Propargyl Derivatives: Formed through substitution reactions.
Scientific Research Applications
Propargyl-PEG11-acid has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and in click chemistry reactions.
Biology: Employed in bioconjugation techniques to attach biomolecules to surfaces or other molecules.
Medicine: Utilized in the development of drug delivery systems and targeted therapies.
Industry: Applied in the production of advanced materials and nanotechnology.
Mechanism of Action
Propargyl-PEG11-acid exerts its effects primarily through its alkyne functionality, which allows it to participate in CuAAC reactions. The copper catalyst facilitates the cycloaddition of the alkyne group with azide compounds, forming stable triazole linkages. This mechanism is widely exploited in the synthesis of complex molecules and bioconjugates .
Comparison with Similar Compounds
Similar Compounds
Propargyl-PEG1-acid: A shorter PEG derivative with similar alkyne functionality.
Propargyl-PEG4-acid: Another PEG derivative with a different chain length.
Uniqueness
Propargyl-PEG11-acid is unique due to its longer PEG chain, which provides enhanced solubility and flexibility in various applications. This makes it particularly useful in bioconjugation and drug delivery systems, where longer PEG chains can improve the stability and bioavailability of the final product .
Properties
Molecular Formula |
C26H48O13 |
|---|---|
Molecular Weight |
568.7 g/mol |
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C26H48O13/c1-2-4-29-6-8-31-10-12-33-14-16-35-18-20-37-22-24-39-25-23-38-21-19-36-17-15-34-13-11-32-9-7-30-5-3-26(27)28/h1H,3-25H2,(H,27,28) |
InChI Key |
WEUITYPMLQTCEG-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-[[5,8-dihydroxy-4-[2-(2-hydroxyethylamino)ethylamino]-9,10-dioxoanthracen-1-yl]amino]ethylamino]ethyl (Z)-hexadec-9-enoate](/img/structure/B11935498.png)
![(2R,3R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-chroman-4-one](/img/structure/B11935512.png)






![[(1S,4S,5S,6R,9S,10R,12R,14R)-7-(acetyloxymethyl)-5,6-dihydroxy-3,11,11,14-tetramethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] 2-methylbut-2-enoate](/img/structure/B11935546.png)

![[4-[4-[[(2R)-thiiran-2-yl]methylsulfonyl]phenoxy]phenyl]methanamine;hydrochloride](/img/structure/B11935564.png)
![heptadecan-9-yl 8-[2-hydroxyethyl-(7-nonoxy-7-oxoheptyl)amino]octanoate](/img/structure/B11935565.png)
![heptyl 7-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(3-hydroxypropyl)amino]heptanoate](/img/structure/B11935572.png)

